4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a boronate ester group attached to the pyridine ring . The boronate ester group is often used in organic synthesis for Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring with a chlorine atom and a boronate ester group attached. The boronate ester group would include a boron atom bonded to two oxygen atoms and a carbon ring .Chemical Reactions Analysis
The boronate ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : This compound is synthesized as a boric acid ester intermediate with benzene rings. Its structure is confirmed through spectroscopy and X-ray diffraction, with molecular structures calculated using density functional theory (DFT) (Huang et al., 2021). Similar synthesis and crystal structure studies have been conducted on related compounds, confirming their structures through FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
Application in Coordination Polymers and Electronic Materials
- Coordination Polymers : The synthesis of extended dipyridyl ligands involving this compound has been reported for forming two-dimensional coordination polymers, demonstrating potential applications in materials science (Al-Fayaad et al., 2020).
- Luminescent Properties in Polymers : Studies on the synthesis and luminescent properties of fluorene copolymers incorporating this compound reveal applications in the field of optoelectronics and sensing materials (Cheon et al., 2005).
Chemical Reactivity and Compound Synthesis
- Bifunctional Building Block : The compound serves as a new bifunctional building block in combinatorial chemistry, exhibiting distinct structural and reactivity characteristics compared to its regioisomers (Sopková-de Oliveira Santos et al., 2003).
- Scale-up of Synthesis : Research has been conducted on optimized scale-up processes for synthesizing pyrazolo[1,5-a]pyridines, demonstrating the compound's role in facilitating efficient chemical synthesis (Bethel et al., 2012).
Advanced Applications in Chemistry
- Enhancing Sensing Performance : The compound has been used to enhance the sensing performance of borate to hydrogen peroxide vapor, demonstrating its potential in developing sensitive detection systems (Fu et al., 2016).
- Electrochemical Compatibility : Its derivatives have been examined as electrolyte additives in fluoride shuttle batteries, highlighting its role in improving electrochemical performance (Kucuk & Abe, 2020).
Future Directions
Mechanism of Action
Target of Action
It’s known that boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with various organic substrates in synthetic chemistry.
Mode of Action
This compound is likely to act as a reagent in organic synthesis, particularly in cross-coupling reactions . In these reactions, the boronic ester moiety of the molecule interacts with a transition metal catalyst, facilitating the transfer of its organic group to another molecule .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst . For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWLVSGDPGRIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655153 |
Source
|
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204600-17-8 |
Source
|
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204600-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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